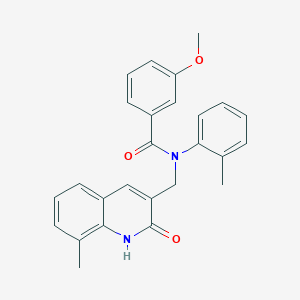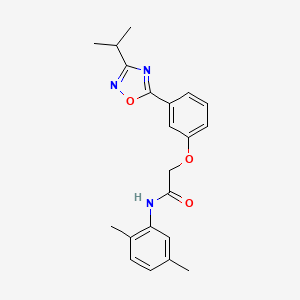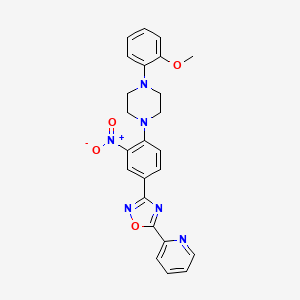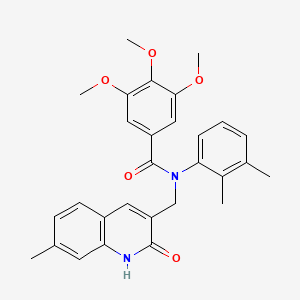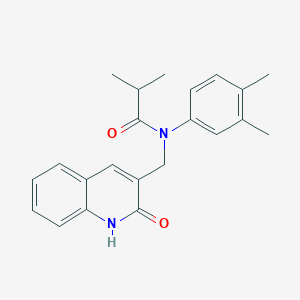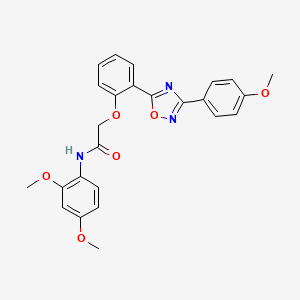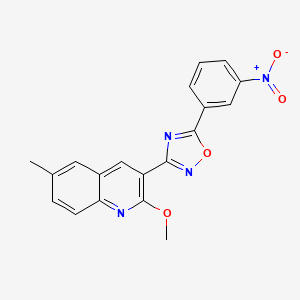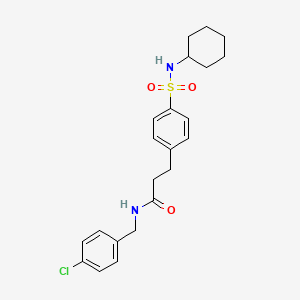
1-(4-fluorobenzenesulfonyl)-N-(2-methoxyethyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorobenzenesulfonyl)-N-(2-methoxyethyl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is commonly referred to as FMP4C and is a piperidine-based compound that belongs to the class of sulfonyl amide derivatives.
作用机制
The mechanism of action of FMP4C involves the inhibition of the activity of enzymes such as carbonic anhydrase and cholinesterase. It achieves this by binding to the active site of these enzymes, thereby preventing the substrate from binding and inhibiting the enzymatic activity.
Biochemical and Physiological Effects:
FMP4C has been shown to exhibit several biochemical and physiological effects. It has been shown to exhibit potent inhibitory effects on carbonic anhydrase, which plays a critical role in the regulation of acid-base balance in the body. It has also been shown to inhibit cholinesterase, an enzyme that plays a critical role in the regulation of acetylcholine levels in the body.
实验室实验的优点和局限性
FMP4C has several advantages and limitations when used in lab experiments. One of its advantages is its potent inhibitory effects on carbonic anhydrase and cholinesterase, which make it a potential candidate for the development of drugs for the treatment of various diseases. However, one of its limitations is its relatively low solubility in water, which can make it difficult to use in certain lab experiments.
未来方向
There are several future directions for the study of FMP4C. One potential direction is the development of more potent and selective inhibitors of carbonic anhydrase and cholinesterase. Another potential direction is the study of the potential applications of FMP4C in the treatment of other diseases such as cancer and diabetes.
Conclusion:
In conclusion, 1-(4-fluorobenzenesulfonyl)-N-(2-methoxyethyl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. Its synthesis method involves a multi-step process, and it has been extensively studied for its potential applications in the development of drugs for the treatment of various diseases. Its mechanism of action involves the inhibition of the activity of enzymes such as carbonic anhydrase and cholinesterase, and it has several advantages and limitations when used in lab experiments. There are several future directions for the study of FMP4C, and it is a promising compound that has the potential to make significant contributions to the field of scientific research.
合成方法
The synthesis of FMP4C involves a multi-step process that includes the reaction of 4-Fluorobenzenesulfonyl chloride with N-(2-methoxyethyl)piperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the resulting product is then purified using column chromatography.
科学研究应用
FMP4C has been extensively studied for its potential applications in various research fields. It has been shown to exhibit potent inhibitory effects on several enzymes such as carbonic anhydrase and cholinesterase, making it a potential candidate for the development of drugs for the treatment of various diseases such as Alzheimer's and glaucoma.
属性
IUPAC Name |
N-(2-fluorophenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3S/c19-14-5-7-15(8-6-14)26(24,25)22-11-9-13(10-12-22)18(23)21-17-4-2-1-3-16(17)20/h1-8,13H,9-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCAVZUJQBREHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


